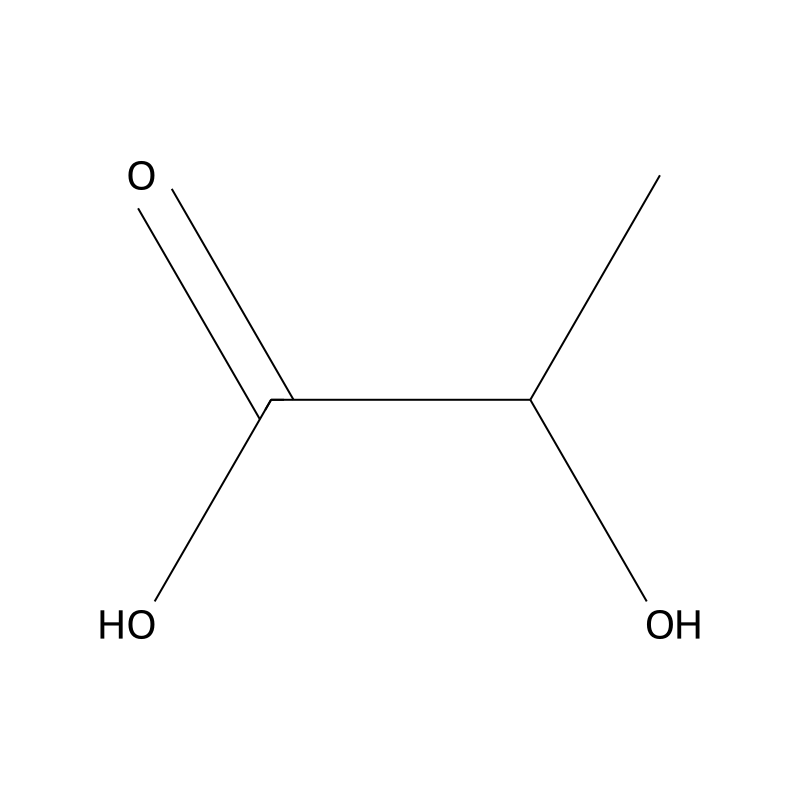

Lactic acid

C3H6O3

CH3CHOHCOOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H6O3

CH3CHOHCOOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform.

Miscible with glycerol

Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution.

Insoluble in water

Soluble in chloroform, furan, 1,4-dioxane, 1,3-dioxolane, pyridine. Insoluble in alcohols.

Insoluble in acetonitrile. From solubility studies done at the USDA, polylactiic acid was soluble in benzene, chloroform, 1,4-dioxane, and tetrahydrofuran.

Solubility in water: miscible

miscible with water, glycerol, glycols, oils

miscible at room temperature (in ethanol)

Canonical SMILES

Production of Biodegradable Plastics

- One major area of research focuses on lactic acid as a building block for polylactic acid (PLA) []. PLA is a biodegradable plastic derived from renewable resources like corn starch []. Researchers are investigating ways to optimize lactic acid production for large-scale PLA manufacturing [].

Drug Delivery Systems

- Lactic acid's biodegradability and biocompatibility make it valuable for developing drug delivery systems []. Scientists are exploring lactic acid polymers to create nanoparticles that can encapsulate drugs and target specific tissues in the body [].

Studying Cellular Metabolism

Lactic acid, with the molecular formula , is an organic compound classified as an alpha-hydroxy acid due to the presence of a hydroxyl group adjacent to its carboxyl group. It appears as a colorless liquid or white solid and is highly soluble in water. Lactic acid exists in two enantiomeric forms: L-lactic acid (or (+)-lactic acid) and D-lactic acid (or (−)-lactic acid), with a racemic mixture known as DL-lactic acid. Its acidity is notably higher than that of acetic acid, making it a more potent acid in biological systems .

- Fermentation: In anaerobic conditions, lactic acid is produced from pyruvate through lactic acid fermentation, which regenerates NAD allowing glycolysis to continue:This reaction is crucial in muscle cells during intense exercise when oxygen levels are low .

- Neutralization: As a carboxylic acid, lactic acid can neutralize bases, producing water and a salt while releasing heat:

- Polymerization: Lactic acid can initiate polymerization reactions, forming polylactic acid, which is used in biodegradable plastics .

Lactic acid plays significant roles in biological systems:

- Energy Production: It is produced during anaerobic respiration in muscle cells, allowing for energy production when oxygen is scarce. This process leads to the accumulation of lactic acid, which can cause muscle fatigue and discomfort during intense exercise .

- Metabolic Regulation: Lactic acid serves as a signaling molecule that can influence various metabolic pathways and has been implicated in the regulation of glucose metabolism and energy homeostasis .

- Microbial Fermentation: Certain bacteria convert lactose into lactic acid during fermentation, contributing to the production of yogurt and other dairy products. This process also helps inhibit the growth of pathogenic bacteria .

Lactic acid can be synthesized through both biological and chemical methods:

- Biological Fermentation: The most common method involves fermenting carbohydrates (like glucose or lactose) using specific bacteria such as Lactobacillus. This method is favored for its sustainability and yields both L-lactic and D-lactic acids depending on the bacterial strain used .

- Chemical Synthesis: Lactic acid can also be synthesized chemically by reacting acetaldehyde with hydrogen cyanide followed by hydrolysis. This method primarily produces racemic lactic acid .

Lactic acid has diverse applications across various industries:

- Food Industry: It acts as a preservative and flavoring agent in dairy products like yogurt and cheese.

- Pharmaceuticals: Used in drug formulations and as a pH regulator.

- Cosmetics: Incorporated into skincare products for its exfoliating properties.

- Bioplastics: Polylactic acid, derived from lactic acid, is used to produce biodegradable plastics.

- Textiles and Leather: Used in dyeing processes and leather tanning .

Research on lactic acid interactions focuses on its metabolic effects, particularly under conditions of hypoxia or intense exercise:

- Studies indicate that lactic acid accumulation correlates with muscle fatigue during anaerobic exercise. It affects muscle contraction dynamics and recovery processes .

- Investigations also explore how lactate influences neuronal activity and its potential neuroprotective roles following traumatic brain injuries .

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Acetic Acid | Weaker acidity; commonly found in vinegar. | |

| Citric Acid | Stronger acidity; found in citrus fruits; involved in the Krebs cycle. | |

| Malic Acid | Found in apples; involved in energy metabolism. | |

| Fumaric Acid | A dicarboxylic acid; used in food additives; involved in metabolic pathways. |

While these compounds share functional groups or metabolic roles, lactic acid's unique properties—such as its role in anaerobic respiration and its chiral nature—distinguish it from others .

Physical Description

Liquid

Colourless or yellowish, nearly odourless, syrupy liquid to solid

Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC]

VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS.

colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless

Color/Form

Yellow to colorless crystals or syrupy 50% liquid

Viscous, colorless to yellow liquid or colorless to yellow crystals

Glassy material

High-molecular-weight poly(lactic acid) is a colorless, glossy, stiff thermoplastic polyme

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

110 °C c.c.

Heavy Atom Count

Taste

Taste is acrid

Density

1.2060 g/cu cm at 21 °C

1.25 g/cu cm

Relative density (water = 1): 1.2

1.200-1.209

Odor

Weak unpleasant odor

Available forms have very slightly acrid odo

Decomposition

Melting Point

Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/

Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/

Semicrystalline polymer. Melting point: 180 °C; Glass transition temperature: 55 °C /poly-L-lactic acid/

17 °C

UNII

33X04XA5AT

Related CAS

Drug Indication

Therapeutic Uses

(VET): Has been used as a caustic, and in dilute solutions to irrigate tissues; as an intestinal antiseptic and antiferment.

A 10% solution is used as a bactericidal agent on the skin of neonates. ... A 16.7% solution in flexible collodion is used to remove warts and small cutaneous tumors.

Acidulant

Delayed-Action Preparations; Membranes, Artificial; Dental Implants; Drug Delivery Systems

For restoration and/or correction of the signs of facial fat loss (lipoatrophy) in people with human immunodeficiency virus.

EXPL THER We report the use of injectable poly-L-lactic acid (PLLA) for volume restoration in a 45-year-old white female who was concerned about the appearance of her hands. The patient expressed a desire for long-term restoration, and selected injectable PLLA because of its known 2-year duration of effect, although she was informed that injectable PLLA is not FDA-approved for use in the hands. After reconstitution with 8 mL of diluent plus lidocaine, 0.1-0.2-mL aliquots of injectable PLLA were injected into selected sites, up to 5 mL per hand. The patient underwent three identical treatments, followed by postinjection use of moisturizing cream and massage; improvement in appearance was noted by the patient between the second and third treatments. Correction was maintained for at least 18 months, with no adverse events. We have also briefly reviewed the literature on the use of injectable PLLA for volume restoration in the hand. /Poly-L-lactic acid/

Characteristics of the aging face include soft tissue atrophy, loss of skin elasticity resulting in excess facial skin, and gravitational descent or ptosis of facial soft tissues. Poly-L-lactic acid (PLLA) is a synthetic biodegradable polymer that provides soft tissue augmentation through stimulation of an inflammatory tissue response with subsequent collagen deposition. The /paper/ discuss the special considerations inherent in facial aging, describe the mechanism of action and indications for a new PLLA filler under consideration for Food and Drug Administration (FDA) approval ... and detail the results of a two-year off-label pilot study with the product. 106 patients /were treated/ with PLLA in an off-label indication, as part of a pilot study while /the product/ was being evaluated for FDA approval for cosmetic indications. All patients were followed up for two years to help develop a protocol for injection technique. The age range of patients in this series was 40 to 78 years. Three patients were male and 103 were female. Patients received an average injection of 1.6 vials per session, over an average of 2.3 sessions, to achieve volume restoration in the tear trough, midface, malar region, nasolabial folds, prejowl area, mandibular border, and mandibular angle. The /study/ achieved 100% follow-up with 99.1% patient satisfaction. The rate of nodule formation was 4.7% at a minimum follow-up of two years. Because of its unique mechanism of action, PLLA for nonsurgical facial rejuvenation requires meticulous injection technique with special considerations for optimizing outcomes and minimizing adverse events. /Poly-L-lactic acid/

For more Therapeutic Uses (Complete) data for Polylactic acid (17 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

Vapor Pressure

0.0813 mm Hg at 25 °C

Absorption Distribution and Excretion

A primed infusion study was performed /in humans/ using radioactive L-lactic acid. The virtual volume of distribution of lactate was 49.4% of body weight. The lactate pool size and turnover time were estimated as 0.029 g/kg and 18.4 min, respectively.

In the body, lactate is distributed equivalently to, or slightly less than, total body water. It diffuses readily across cell membranes, primarily by passive transport; under certain conditions, the distribution could be uneven or the lactate pool could consist of several smaller pools with differing rate constants.

The percutaneous absorption of topically applied 5% [14C]-lactic acid in an oil-in-water cream was measured using rats. After 3 days, 50% of the applied lactic acid had penetrated the skin.

For more Absorption, Distribution and Excretion (Complete) data for LACTIC ACID (6 total), please visit the HSDB record page.

Biodegradable nanoparticles (NP) of average size 75 nm and composed of poly(lactic acid, PLA) were prepared by single emulsion. Upon instillation into the vagina of mice in estrus, these particles undergo retrograde transport across the cervix to the uterus. Uterus lavage conducted after instillation of NP into the vagina indicated that proinflammatory signals such as RANTES and TNF were induced in the uterine environment, which is inimical to establishment of pregnancy. These NP are under investigation for contraceptive potential.

Rhodamine B (RhB)-labeled PLA nanoparticles were prepared through surface grafting copolymerization of glycidyl methacrylate (GMA) onto PLA nanoparticles during the emulsion/evaporation process. RhB firstly interacts with sodium dodecyl sulfate (SDS) through electrostatic interaction to form hydrophobic complex (SDS-RhB). Due to the high-affinity of SDS-RhB with GMA, hydrophilic RhB can be successfully combined into PLA nanoparticles. The internalization of RhB-labeled PLA nanoparticles by macrophages was investigated with fluorescence microscope technology. The effects of the PLA nanoparticle surface nature and size on the internalization were investigated. The results indicate that the PLA particles smaller than 200 nm can avoid the uptake of phagocytosis. The bigger PLA particles (300 nm) with polyethylene glycol (PEG) surface showed less internalization by macrophage compared with those with poly(ethylene oxide-propylene oxide) copolymer (F127) or poly(vinyl alcohol) (PVA) surface. The "stealth" function of PEG on the PLA nanoparticles from internalization of macrophages due to the low protein adsorption is revealed by electrochemical impedance technology.

Mucosal immunization is designed to induce strong immune responses at portal of pathogen entry. Unfortunately, mechanisms underlying the fate of the vaccine vector co-administered with antigens are still partially uncovered and limit further development of mucosal vaccines. Hence, poly(lactic acid) (PLA) nanoparticles being a versatile vaccine vehicle, we have analyzed the fate of these PLA nanoparticles during their uptake at intestinal mucosal sites, both in vivo and ex vivo, to decipher the mechanisms involved during this process. We first designed specific fluorescent PLA nanoparticles exhibiting strong colloidal stability after encapsulation of either 6-coumarin or CellTrace BODIPY before monitoring their transport through mucosa in the mouse ligated ileal loop model. The journey of the particles appears to follow a three-step process. Most particles are first entrapped in the mucus. Then, crossing of the epithelial barrier takes place exclusively through M-cells, leading to an accumulation in Peyer's patches (PP). Lastly, we noticed specific interaction of these PLA nanoparticles with underlying B cells and dendritic cells (DCs) of PP. Furthermore, we could document that DCs engulfing some nanoparticles could exhibit a TLR8+ specific expression. Specific targeting of these two cell types strongly supports the use of PLA nanoparticles as a vaccine delivery system for oral use. Indeed, following oral gavage of mice with PLA nanoparticles, we were able to observe the same biodistribution patterns, indicating that these nanoparticles specifically reach immune target required for oral immunization.

Metabolism Metabolites

Lactic acid diffuses through muscle tissue and is transported to the liver in the bloodstream. In the liver, it is converted to glucose by gluconeogenesis. Lactic acid can also be further catabolized in the lactic acid cycle (also known as the Cori cycle).

L-lactic acid is a normal metabolic intermediate produced by most mammalian cells and other organisms, such as bacteria; it is metabolized in preference to D-lactic acid in man, dogs, and rats. Lactic acid is converted to pyruvic acid by lactic acid dehydrogenase.

In animals, lactate that is generated by anaerobic metabolism can be transported to other more aerobic tissues, such as the liver, where it can be reconverted to pyruvate. The pyruvate can then be further metabolized, reconverted to carbohydrate material as free glucose, or stored as glycogen.

For more Metabolism/Metabolites (Complete) data for LACTIC ACID (8 total), please visit the HSDB record page.

In August 2004, the US Food and Drug Administration approved a poly-L-lactic acid (PLLA)-based injectable medical device for restoration and/or correction of the signs of facial fat loss (lipoatrophy) in people with human immunodeficiency virus. As a result, the properties of the PLLA microparticles have received considerable interest from the medical community. Polylactides have a long-standing history of safe use in medical applications, such as pins, plates, screws, intra-bone and soft-tissue implants, and as vectors for sustained release of bioactive compounds. The L-isomer of polylactic acid is a biodegradable, biocompatible, biologically inert, synthetic polymer. Putatively, PLLA microparticles initiate neocollagenesis as a result of a normal foreign-body reaction to their presence. The build-up of collagen over time creates volume at the site of injection, while the PLLA microparticles are metabolized to carbon dioxide and water and expelled through the respiratory system. /Poly-L-lactic acid/

Polylactic acid (PLA) was introduced in 1966 for degradable surgical implants. Hydrolysis yields lactic acid, a normal intermediate of carbohydrate metabolism. Polyglycolic acid sutures have a predictable degradation rate which coincides with the healing sequence of natural tissues.

Associated Chemicals

L-Lactic acid; 79-33-4

Poly-L-lactic acid; 26161-42-2

Wikipedia

Piperonyl_butoxide

Drug Warnings

Use poly-L-lactic acid in the deep dermis or subcutaneous layer. Avoid superficial injections. Take special care when using poly-L-lactic acid in area of thin skin. /Poly-L-lactic acid/

Safety and effectiveness of treatment in the periorbital area have not been established.

Do not overcorrect (overfill) a contour deficiency because the depression should gradually improve within several weeks as the treatment effect of poly-L-lactic acid occurs. /Poly-L-lactic acid/

For more Drug Warnings (Complete) data for Polylactic acid (16 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Food additives -> Flavoring Agents

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Buffering; Humectant

Methods of Manufacturing

It is produced commercially either by fermentation of carbohydrates such as glucose, sucrose, or lactose, or by a procedure involving formation of lactonitrile from acetaldehyde and hydrogen cyanide and subsequent hydrolysis to lactic acid.

Chemical preparations from acetaldehyde and CO /carbon monoxide/ in dilute H2SO4 /sulfuric acid/ at 130-200 °C and 900 atm: Loder, United States of America patent 2265945 (1938 to du Pont); by hydrolysis of hexoses with NaOH /sodium hydroxide/: Lock, United States of America patent 2382889 (1943).

Chemical Synthesis: The commercial process is based on lactonitrile, which used to be a by-product of acrylonitrile synthesis. It involves base-catalyzed addition of hydrogen cyanide to acetaldehyde to produce lactonitrile. This is a liquid-phase reaction and occurs at atmospheric pressures. The crude lactonitrile is then recovered and purified by distillation and is hydrolyzed to lactic acid using either concentrated hydrochloric or sulfuric acid, producing the corresponding ammonium salt as a by-product. This crude lactic acid is esterified with methanol, producing methyl lactate. The latter is recovered and purified by distillation and hydrolyzed by water under acid catalysts to produce lactic acid, which is further concentrated, purified, and shipped under different product classifications, and methanol, which is recycled

For more Methods of Manufacturing (Complete) data for LACTIC ACID (6 total), please visit the HSDB record page.

The basic building block for polylactic acid (PLA) is lactic acid... Lactic acid can be manufactured either by carbohydrate fermentation or chemical synthesis, although fermentation predominates... the known routes to high-molecular-weight PLA: condensation/coupling, azeotropic dehydrative condensation, or ring-opening polymerization of lactide.

... PLA /is produced/ via ring-opening polymerization of lactide. Lactide is made by condensation of two lactic acid entities.

Polylactic acid, also known as polylactide, is prepared from the cyclic diester of lactic acid (lactide) by ring-opening addition polymerization.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Paint and Coating Manufacturing

Plastics Product Manufacturing

Plastics Material and Resin Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Propanoic acid, 2-hydroxy-: ACTIVE

Propanoic acid, 2-hydroxy-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Monsanto, with synthetic production, is the only remaining US lactic acid producer

Bioabsorbable polymers are considered a suitable alternative to the improvement and development of numerous applications in medicine. Poly-lactic acid (PLA,) is one of the most promising biopolymers due to the fact that the monomers may produced from non toxic renewable feedstock as well as is naturally occurring organic acid. Lactic acid can be made by fermentation of sugars obtained from renewable resources as such sugarcane. Therefore, PLA is an eco-friendly product with better features for use in the human body (nontoxicity). Lactic acid polymers can be synthesized by different processes so as to obtain products with an ample variety of chemical and mechanical properties. Due to their excellent biocompatibility and mechanical properties, PLA and their copolymers are becoming widely used in tissue engineering for function restoration of impaired tissues. In order to maximize the benefits of its use, it is necessary to understand the relationship between PLA material properties, the manufacturing process and the final product with desired characteristics. In this paper, the lactic acid production by fermentation and the polymer synthesis such biomaterial are reviewed.

Analytic Laboratory Methods

Method: AOAC 970.31; Procedure: gas chromatographic method; Analyte: lactic acid; Matrix: eggs; Detection Limit: not provided.

Method: AOAC 945.99; Procedure: spectrophotometric method; Analyte: lactic acid; Matrix: canned vegetables; Detection Limit: not provided.

Method: AOAC 944.05; Procedure: colorimetric method; Analyte: lactic acid; Matrix: eggs; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for LACTIC ACID (10 total), please visit the HSDB record page.

Comparative studies of bulk samples of hydrolytically degradable poly(lactic acid) (PLA) vs core-shell block copolymer micelles having PLA cores revealed remarkable acceleration in the proteinase K enzymatic hydrolysis of the nanoparticulate forms and demonstrated that even with amidation-based shell cross-linking the core domain remained accessible. Kinetic analyses by (1)H NMR spectroscopy showed less than 20% lactic acid released from enzymatically catalyzed hydrolysis of poly(l-lactic acid) in bulk, whereas ca. 70% of the core degraded within 48 h for block copolymer micelles of poly(N-(acryloyloxy)succinimide-copolymer-N-acryloylmorpholine)-block-poly(L-lactic acid) (P(NAS-co-NAM)-b-PLLA), with only a slight reduction to ca. 50% for the shell cross-linked derivatives. Rigorous characterization measurements by NMR spectroscopy, fluorescence spectroscopy, dynamic light scattering, atomic force microscopy, and transmission electron microscopy were employed to confirm core excavation. These studies provide important fundamental understanding of the effects of nanoscopic dimensions on protein-polymer interactions and polymer degradability, which will guide the development of these degradable nanoconstructs to reach their potential for controlled release of therapeutics and biological clearance.

Storage Conditions

Separated from strong bases.

When heated to decomposition it emits acrid smoke and irritating fumes.

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Moisture sensitive. Exposure to moisture.

Store up to 30 °C (86 °F). Do not freeze. Refrigeration is not required. Each vial of poly-L-lactic acid is packaged for single-use only. Do not resterilize. Store at room temperature up to 30 °C (86 °F) during and after hydration. The reconstituted product is usable within 72 hours of reconstitution. Discard any material remaining after use or after 72 hours following reconstitution. /Poly-L-lactic acid/

Interactions

Excretion of carbon dioxide and L-lactic acid through exhalation and perspiration provides olfactory signals to mosquitoes which allow them to find and bite humans; however, mosquito species differ in this regard. This study investigated upwind responses of Anopheles stephensi, mysorensis form, an important malaria vector in Asia, to carbon dioxide and L-lactic acid under laboratory conditions. While a minimal dose of carbon dioxide (90 ppm) activated the mosquitoes, 10 times this amount suppressed them. L-lactic acid alone did not produce a significant effect by itself, but addition of 6 ug/min of L-lactic acid to a range of 90 to 410 ppm carbon dioxide resulted in attraction. The results provide further support for the hypothesis that CO2 plays an important role in the host-seeking behavior of zoophilic mosquitoes, and suggests that L-lactic acid might play a more critical role than CO2 in the attraction of An. stephensi.

During the pulmonary edema stage ... metabolic acidosis may occur because of increased lactic acid production in response to hypoxemia. /NO2-induced acute lung injury/

Burning and/or stinging is one of the most common concerns expressed by patients using topical therapies for treatment of dermatologic disorders. Topical lactic acid preparations often are used to treat dry scaly skin. In this study, we compared the level of burning/stinging reported by participants with application of lactic acid cream 10% containing strontium versus ammonium lactate lotion 12% and cetearyl alcohol lotion. The mean rating of burning/stinging reported for lactic acid cream 10% with strontium and cetearyl alcohol lotion was lower than ammonium lactate lotion 12% (P<.0001). Based on the study results, lactic acid cream 10% with strontium causes less burning/stinging than ammonium lactate lotion 12%.

For more Interactions (Complete) data for LACTIC ACID (6 total), please visit the HSDB record page.

A novel type of environmentally friendly packaging with antibacterial activity was developed from lauric arginate (LAE)-coating of polylactic acid (PLA) films after surface activation using a corona discharge. Scanning electron microscopy (SEM)-based analysis of the LAE/PLA films confirmed the successful coating of LAE on the PLA surface. The mechanical properties of the LAE/PLA films with different levels of LAE-coating (0% to 2.6%[w/w]) were essentially the same as those of the neat PLA film. The antibacterial activity of the LAE/PLA films against Listeria monocytogenes and Salmonella enterica Serovar typhimurium (S. typhimurium) was confirmed by a qualitative modified agar diffusion assay and quantitative JIS Z 2801:2000 method. Using the LAE/PLA film as a food-contact antimicrobial packaging for cooked cured ham, as a model system, suggested a potential application to inhibit L. monocytogenes and S. typhimurium on ham with a 0.07% (w/w) LAE coating on the PLA when high transparency is required, as evidenced from the 2 to 3 log CFU/tested film lower pathogen growth after 7 d storage but even greater antibacterial activity is obtained with a LAE coating level of 2.6% (w/w) but at the cost of a reduced transparency of the finished product. This article shows how we can simply develop functional green packaging of PLA for food with effective and efficient antimicrobial activity by use of LAE coating on the surface via corona discharge. PRACTICAL APPLICATION: The effectiveness of an innovative antimicrobial LAE-coated PLA film against foodborne pathogens was demonstrated. Importantly, the application of the LAE to form the LAE-coated PLA film can be customized within current film manufacturing lines

Reversal of the visible signs of facial aging with the use of injectable products as an alternative to surgery has become more popular, with nearly 5 million procedures performed in the United States in 2012. Volume augmentation products, such as hyaluronic acid (HA), calcium hydroxylapatite (CaHA), and poly-L-lactic acid (PLLA), are often used in combination with one another and with neurotoxins for facial rejuvenation because of the complementary modes of action. This article presents 2 case reports involving patientspecific combinations of 2 different HA products, injectable PLLA, and CaHA with incobotulinumtoxinA or abobotulinumtoxinA. The combination of HA, CaHA, PLLA, and neurotoxins has resulted in outstanding outcomes for many patients, with no clinical evidence of increased adverse events secondary to combination therapy. /Poly-L-lactic acid/

Degradable polymer-based materials are attractive in orthopedics and dentistry as an alternative to metallic implants for use as bone fixatives. Herein, a degradable polymer poly(lactic acid) (PLA) was combined with novel hybrid nanopowder of carbon nanotubes (CNTs)-calcium phosphate (CP) for this application. In particular, CNTs-CP hybrid nanopowders (0.1 and 0.25% CNTs) were prepared from the solution of ionically modified CNTs (mCNTs), which was specifically synthesized to be well-dispersed and thus to effectively adsorb onto the CP nanoparticles. The mCNTs-CP hybrid nanopowders were then mixed with PLA (up to 50%) to produce mCNTs-CP-PLA nanocomposites. The mechanical tensile strength of the nanocomposites was significantly improved by the addition of mCNTs-CP hybrid nanopowders. Moreover, nanocomposites containing low concentration of mCNTs (0.1%) showed significantly stimulated biological responses including cell proliferation and osteoblastic differentiation in terms of gene and protein expressions. Based on this study, the addition of novel mCNT-CP hybrid nanopowders to PLA biopolymer may be considered a new material choice for developing hard tissue implants.

A temporary cardiovascular stent device by bioabsorbable materials might reduce late stent thrombosis. A water-soluble amphiphilic phospholipid polymer bearing phosphorylcholine groups (PMB30W) was blended with a high-molecular-weight poly(l-lactic acid) (PLLA) to reduce unfavorable tissue responses at the surface. The PLLA implants and the polymer blend (PLLA/PMB30W) implants were inserted into subcutaneous tissues of rats, the infrarenal aorta of rats, and the internal carotid arteries of rabbits. After 6 months subcutaneous implantation, the PLLA/PMB30W maintained high density of phosphorylcholine groups on the surface without a significant bioabsorption. After intravascular implantation, the cross-sectional areas of polymer tubing with diameters less than 1.6 mm were histomorphometrically measured. Compared to the PLLA tubing, the PLLA/PMB30W tubing significantly reduced the thrombus formation during 30 d of implantation. Human peripheral blood mononuclear cells were cultured on the PLLA and the PLLA/PMB30W to compare inflammatory reactions. Enzyme-linked immunosorbent assay quantified substantially decreased proinflammatory cytokines in the case of the PLLA/PMB30W. They were almost the same level as the negative controls. Thus, we conclude that the phosphorylcholine groups could reduce tissue responses significantly both in vivo and in vitro, and the PLLA/PMB30W is a promising material for preparing temporary cardiovascular stent devices.

Stability Shelf Life

Dates

Assessment of nano-hydroxyapatite and poly (lactide-co-glycolide) nanocomposite microspheres fabricated by novel airflow shearing technique for in vivo bone repair

Song Wenzhi, Wang Dezhou, Guo Min, Han Chunyu, Zhao Lanlan, Zhang PeibiaoPMID: 34474850 DOI: 10.1016/j.msec.2021.112299

Abstract

A novel airflow shearing method was introduced to prepare microspheres efficiently with precisely control of microsphere size and homogeneity. The effects of technical parameters in the formation of the microspheres, such as solution concentration, nozzle size and airflow strength, were investigated. By optimizing the technical parameters (8% PLGA concentration, 27-32 G nozzle size, 6-8 l/min airflow strength), nano-hydroxyapatite and poly(lactide-co-glycolide) nanocomposite (nHA/PLGA) microspheres with a diameter around 250 μm and up to 40 wt% nHA content was prepared successfully. Especially, the microspheres possessed revealed great homogeneity and unique "acorn" appearance with two sides: A hard smooth side as well as a crumpled rough side, generated in the preparation process. Furthermore, the nHA/PLGA microspheres' potential application in bone tissue engineering was studied. In vitro, enhanced proliferation and osteogenic differentiation of the MC3T3-E1 cells was observed on as-prepared nHA/PLGA microspheres with high nHA content. In vivo, the BV/TV value of the microspheres with 20 wt% nHA was up to 75% and similar to the clinical products' performance. Moreover, beside high nHA content, the rough porous surface leads to bone ingrowth, which plays an important role in accelerating bone repair. Therefore, airflow shearing method could be an effective approach to fabricate biocompatible microsphere, and the as-prepared microspheres showed unique surface state and bone repair ability and making them as potential candidates for bone tissue engineering and bone implantation clinical applications.Reply to Bankir: the ever-expanding role of lactate in the kidney

Gunars Osis, Anupam AgarwalPMID: 34460351 DOI: 10.1152/ajprenal.00282.2021

Abstract

Darcy Rohr, Mahesheema Ali

PMID: 34452901 DOI:

Abstract

In this study, we evaluated the analytical interference of glycolic acid on several lactate assays that use lactate oxidase and dehydrogenase. Herein, we tested the effect of different concentrations of glycolic acid (0.01-46mM) on the lactate assay by using central lab and point of care (POCT) analyzers: Radiometer ABL 800, Beckman AU480, Roche Cobas c502, and Abbott i-STAT. Glycolic acid concentrations as low as 0.12mM resulted in a ≥20% positive bias in lactate assay on the ABL 800 and a concentration of approximately 0.23mM resulted in >20% on the Roche Cobas c502 and Abbott i-STAT. A significant lactate gap is found at concentrations >0.06mM between the Radiometer ABL 800 and Roche Cobas c502/Abbott i-STAT. However, at concentrations ≥0.92mM, the lactate gap is very significant among all three platforms. Falsely elevated lactate levels could result in misdiagnosis.Intracellular Targeting of Poly Lactic-Co-Glycolic Acid Nanoparticles by Surface Functionalization with Peptides

Thaís Dolzany de Oliveira, Luiz R Travassos, Denise Costa Arruda, Dayane Batista TadaPMID: 34446135 DOI: 10.1166/jbn.2021.3108

Abstract

Nanoparticles (NPs) are a promising strategy for delivering drugs to specific sites because of their tunable size and surface chemistry variety. Among the availablematerials, NPs prepared with biopolymers are of particular interest because of their biocompatibility and controlled release of encapsulated drugs. Poly lactic-co-glycolic acid (PLGA) is one of the most widely used biopolymers in biomedical applications. In addition to material choice modulation of the interaction between NPs and biological systems is essential for the safety and effective use of NPs. Therefore, this work focused on evaluating different surface functionalization strategies to promote cancer cell uptake and intracellular targeting of PLGA NPs. Herein, cell-penetrating peptides (CPPs) were shown to successfully drive PLGA NPs to the mitochondria and nuclei. Furthermore, the functionalization of PLGA NPs with peptide AC-1001 H3 (GQYGNLWFAY) was proven to be useful for targeting actin filaments. The PLGA NPs cell internalization mechanism by B16F10-Nex2 cells was identified as caveolae-mediated endocytosis, which could be inhibited by the presence of methyl--cyclodextrin. Notably, when peptide C (CVNHPAFAC) was used to functionalize PLGA NPs, none of the tested inhibitors could avoid cell internalization of PLGA NPs. Therefore, we suggest this peptide as a promising surface modification agent for enhancing drug delivery to cancer cells. Finally, PLGA NPs showed slow release kinetics and low cytotoxic profile, which, combined with the surface functionalization strategies addressed in this study, highlight the potential of PLGA NPs as a drug delivery platform for improving cancer therapy.

[Carnitine chloride reduces the severity of experimental hyperhomocysteinemia and promotes lactate utilization by mitochondrial fraction of the rat epididymis]

V I Zvyagina, E S BelskikhPMID: 34414892 DOI: 10.18097/PBMC20216704338

Abstract

Hyperhomocysteinemia is a risk factor for many diseases, including reproductive disorders in men. L-carnitine is used in medical practice to correct impaired bioenergetic conditions; in patients with idiopathic forms of infertility its effects are associated with improvement of the sperm parameters. However, the effect of exogenous L-carnitine on the level of homocysteine in the gonadal tissues, as a risk factor for impaired fertility, has not been investigated yet. The aim of this study was to investigate activity of bioenergetic enzymes in the epididymal mitochondrial fraction, the dynamics of changes in the cytoplasmic and mitochondrial lactate levels and LDH activity, the total carnitine content, as well as the oxidative status of these cells under conditions of oxidative stress caused by hyperhomocysteinemia, and to assess the effect of carnitine chloride on these parameters under conditions of methionine administration to male Wistar rats. Methionine administration to animals for three weeks at a dose of 3 g/kg, resulted in development of the severe forms of hyperhomocysteinemia with serum homocysteine concentrations exceeding 100 μmol/L. This was accompanied by a decrease in the activity of enzymes involved in the bioenergetic processes of the cell: tissue respiration (succinate dehydrogenase) and oxidative phosphorylation (H+-ATPase) in the epididymal head and tail. The change in lactate metabolism included an increase in its level in both the mitochondrial and cytoplasmic fractions of the epididymal head and mitochondria of the epididymal tail, and also simultaneous statistically significant decrease in LDH activity in the mitochondria and cytoplasm of the epididymal head. In male rats with severe hyperhomocysteinemia, an increase in the activity of mitochondrial SOD accompanied by an increase in the carbonylation of mitochondrial proteins in the head and tail of the epididymis was noted. Modeling of hyperhomocysteinemia under conditions of carnitine chloride of administration led to different reactions of the cells of the studied tissues assayed in the epididymal head and tail homogenate. In the epididymal head, carnitine chloride promoted an increase in the mitochondrial lactate concentration and a decrease in the cytoplasmic lactate concentration, as well as an increase in the LDH activity associated with the mitochondrial fraction. These changes were accompanied by an increase in the activity of H+-ATPase in the epididymal, thus suggesting that carnitine chloride stimulated lactate transport of into the mitochondria and its use as an energy substrate under conditions of oxidative stress caused by hyperhomocysteinemia. In the tail tissues, the changes were protective in nature and were associated with a decrease in the formation of oxidatively modified proteins.Clinical Use of Lactate Measurements: Comment

Harvey J Woehlck, Brent T Boettcher, Ricardo P DorantesPMID: 34388827 DOI: 10.1097/ALN.0000000000003905

Abstract

Two-stage processing for xylooligosaccharide recovery from rice by-products and evaluation of products: Promotion of lactic acid-producing bacterial growth and food application in a high-pressure process

Pannapapol Jaichakan, Massalin Nakphaichit, Saowaluk Rungchang, Monthana Weerawatanakorn, Suphat Phongthai, Wannaporn KlangpetchPMID: 34399507 DOI: 10.1016/j.foodres.2021.110529

Abstract

In this study, we attempted to maximize arabinoxylan conversion into xylooligosaccharide (XOS) from rice husk and rice straw using two saccharification processes and evaluate the promotion of lactic acid-producing bacterial growth, including an investigation of the role of prebiotics in protecting probiotic bacteria in rice drink products in a high-pressure process (HPP). Hydrothermal treatment followed by enzymatic hydrolysis was designed for XOS recovery from rice husk arabinoxylan (RH-AX) and rice straw arabinoxylan (RS-AX). The hydrothermal treatment performed at 170 °C for 20 min and 180 °C for 10 min was the optimal condition to produce XOS liquor from rice husk and rice straw, respectively. Pentopan mono BG successfully recovered XOS from rice husk and rice straw residues at 50 °C, pH 5.5, an enzyme concentration of 50 U and 100 U/g substrate for 24 h. This design converted 92.17 and 88.34% (w/w) of initial RH-AX and RS-AX into saccharides, which comprised 64.01 and 59.52% of the XOS content, respectively. Rice husk xylooligosaccharide (RH-XOS) and rice straw xylooligosaccharide (RS-XOS) had degrees of polymerization ranging from 2 to 6 with some arabino-xylooligosaccharides. RH-XOS and RS-XOS were used to examine the promotion of the growth of lactic acid-producing bacteria strains in the presence of other prebiotics. RH-XOS and RS-XOS strongly promoted the growth of Lactobacillus sakei and Lactobacillus brevis, while other species showed weak to moderate growth. This study represents the first report of the powerful effect of Lactococcus lactis KA-FF1-4 on altering the utilization of XOS but not xylose. Furthermore, for the first time, we reported the capability of XOS to protect probiotics in rice drinks under high-pressure conditions. RH-XOS and RS-XOS resulted in the highest viability of approximately 11 log cfu/mL and exhibited no significant difference compared with the non-HPP treatment. Hence, rice husk and rice straw can be utilized as alternative prebiotic sources that provide biological activity and food applications in the HPP industry.Clinical Use of Lactate Measurements: Comment

Hans Bahlmann, Per Werner-MollerPMID: 34388822 DOI: 10.1097/ALN.0000000000003904

Abstract

A Novel Oxygen Carrier (M101) Attenuates Ischemia-Reperfusion Injuries during Static Cold Storage in Steatotic Livers

Njikem Asong-Fontem, Arnau Panisello-Rosello, Alexandre Lopez, Katsunori Imai, Franck Zal, Eric Delpy, Joan Rosello-Catafau, René AdamPMID: 34445250 DOI: 10.3390/ijms22168542

Abstract

The combined impact of an increasing demand for liver transplantation and a growing incidence of nonalcoholic liver disease has provided the impetus for the development of innovative strategies to preserve steatotic livers. A natural oxygen carrier, HEMO2life, which contains M101 that is extracted from a marine invertebrate, has been used for static cold storage (SCS) and has shown superior results in organ preservation. A total of 36 livers were procured from obese Zucker rats and randomly divided into three groups, i.e., control, SCS-24H and SCS-24H + M101 (M101 at 1 g/L), mimicking the gold standard of organ preservation. Ex situ machine perfusion for 2 h was used to evaluate the quality of the livers. Perfusates were sampled for functional assessment, biochemical analysis and subsequent biopsies were performed for assessment of ischemia-reperfusion markers. Transaminases, GDH and lactate levels at the end of reperfusion were significantly lower in the group preserved with M101 (

< 0.05). Protection from reactive oxygen species (low MDA and higher production of NO2-NO3) and less inflammation (HMGB1) were also observed in this group (

< 0.05). Bcl-1 and caspase-3 were higher in the SCS-24H group (

< 0.05) and presented more histological damage than those preserved with HEMO2life

. These data demonstrate, for the first time, that the addition of HEMO2life

to the preservation solution significantly protects steatotic livers during SCS by decreasing reperfusion injury and improving graft function.